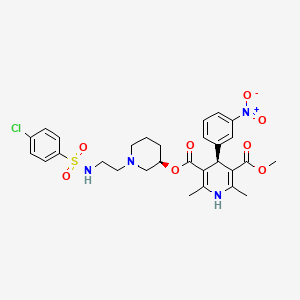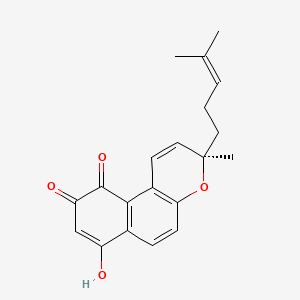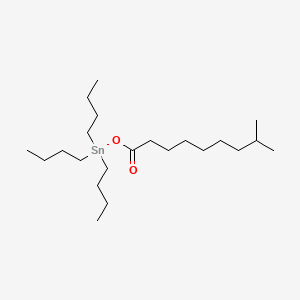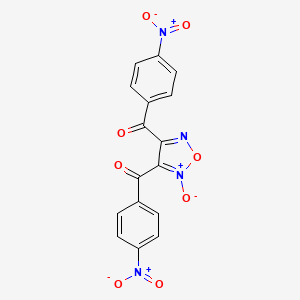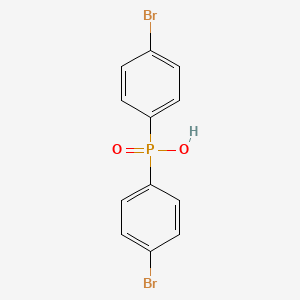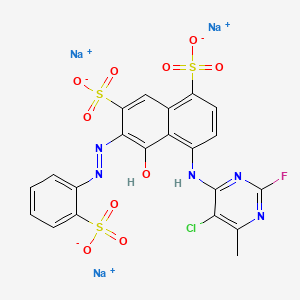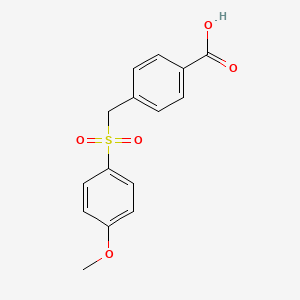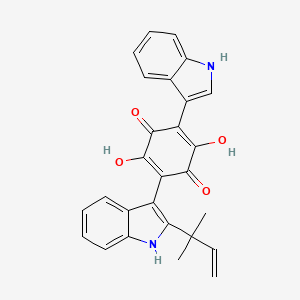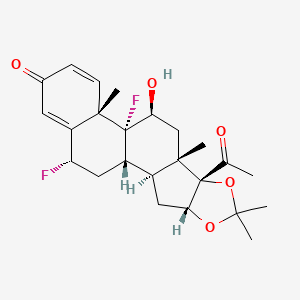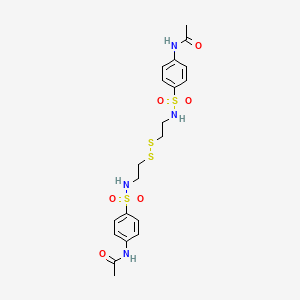
N-(4-(((2-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)ethyl)dithio)ethyl)amino)sulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((2-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)ethyl)dithio)ethyl)amino)sulfonyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the acetylation of 4-aminophenylsulfonyl chloride to form 4-(acetylamino)phenylsulfonyl chloride. This intermediate is then reacted with ethylenediamine to introduce the ethylamino groups. Subsequent reactions with dithio compounds and further sulfonylation yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions
N-(4-(((2-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)ethyl)dithio)ethyl)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The dithio groups can be oxidized to form disulfides.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-(((2-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)ethyl)dithio)ethyl)amino)sulfonyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonyl and dithio groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of N-(4-(((2-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)ethyl)dithio)ethyl)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and dithio groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This compound may also interfere with signaling pathways by modifying key proteins involved in cellular processes .
類似化合物との比較
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure but lacks the dithio groups.
Acetyldapsone: Contains the acetylamino and sulfonyl groups but differs in the overall structure.
Monoacetyldapsone: Similar to acetyldapsone but with a single acetyl group.
Uniqueness
The combination of these functional groups allows for versatile interactions with biological molecules and makes it a valuable compound in research and industrial applications .
特性
CAS番号 |
83626-62-4 |
|---|---|
分子式 |
C20H26N4O6S4 |
分子量 |
546.7 g/mol |
IUPAC名 |
N-[4-[2-[2-[(4-acetamidophenyl)sulfonylamino]ethyldisulfanyl]ethylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H26N4O6S4/c1-15(25)23-17-3-7-19(8-4-17)33(27,28)21-11-13-31-32-14-12-22-34(29,30)20-9-5-18(6-10-20)24-16(2)26/h3-10,21-22H,11-14H2,1-2H3,(H,23,25)(H,24,26) |
InChIキー |
TXEHMVXZQGKSAO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


